Citrate d'argent

Vue d'ensemble

Description

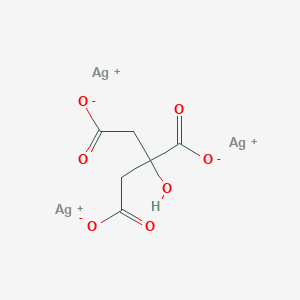

Le citrate d'argent est un composé organique appartenant à la classe des acides tricarboxyliques et de leurs dérivés. Il est composé d'ions argent et d'ions citrate, formant un complexe avec la formule moléculaire C₆H₅Ag₃O₇ . Ce composé est connu pour ses propriétés antimicrobiennes et est utilisé dans diverses applications, notamment en médecine, dans l'industrie et dans la recherche scientifique.

Applications De Recherche Scientifique

Antimicrobial Properties

Overview

Silver citrate exhibits significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Its mechanism involves the release of silver ions, which disrupt microbial cell membranes and inhibit cellular functions.

Case Study: Antimicrobial Efficacy

Research has demonstrated that silver citrate solutions possess strong bacteriostatic and bactericidal properties. In one study, silver citrate was tested against Pseudomonas aeruginosa and showed a log reduction of 7.39, indicating almost complete elimination of the bacteria . This suggests that silver citrate is more effective than traditional silver nitrate solutions in killing bacteria.

| Pathogen | Log Reduction (Silver Citrate) | Log Reduction (Silver Nitrate) |

|---|---|---|

| Pseudomonas aeruginosa | 7.39 | 0.16 |

| Mycobacterium tuberculosis | Effective in preliminary tests | Not specified |

Biomedical Applications

Therapeutic Uses

Silver citrate's biocompatibility makes it suitable for various therapeutic applications. It has been suggested as an enhancer of antimicrobial activity, antioxidant agent, and potential anticancer compound due to the synergistic effects of silver ions and citrate .

Topical Applications

Topically, silver citrate can be used to treat skin infections, promote wound healing, and manage burns. Its mild disinfectant properties allow it to be safely applied to mucous membranes and skin without causing irritation .

Agricultural Applications

Disinfectant Properties

Silver dihydrogen citrate has been shown to be effective against a wide range of pathogens affecting plants. It serves as a disinfectant in agricultural settings to reduce disease severity in crops .

| Application Area | Effectiveness |

|---|---|

| Grasses and Groundcovers | High |

| Fruit-bearing Plants | Moderate |

| Vegetables | High |

Material Science

Nanoparticle Stabilization

Silver citrate is utilized in the stabilization of silver nanoparticles due to its ability to form stable colloids. These nanoparticles have applications in imaging, sensing, and drug delivery systems .

Summary of Findings

The applications of silver citrate are vast and varied:

- Antimicrobial Agent: Effective against bacteria such as Pseudomonas aeruginosa and Mycobacterium tuberculosis.

- Biomedical Uses: Used for wound healing and as an antioxidant.

- Agricultural Disinfectant: Reduces plant diseases effectively.

- Material Science: Stabilizes nanoparticles for various technological applications.

Mécanisme D'action

Target of Action

Silver citrate, also known as Trisilver citrate, is a compound that primarily targets microbial cells . It is known for its antimicrobial properties and is often used in various applications such as medical devices, textiles, and food containers . The primary targets of silver citrate are the cellular components of these microbes .

Mode of Action

The interaction of silver citrate with its targets results in significant changes in the microbial cells. Silver citrate nanoparticles can enter cells and interact with various cellular components . The formation of silver citrate complexes with key antioxidant enzymes has been observed, which can lead to conformational changes in these enzymes and impair their enzymatic activity . This interaction can disrupt the normal functioning of the microbial cells, leading to their death .

Biochemical Pathways

The action of silver citrate affects several biochemical pathways. It has been suggested that silver citrate can induce changes in some antioxidant enzymes and enzymes of the Krebs’ cycle . This can disrupt the normal metabolic processes of the microbial cells, leading to their death .

Pharmacokinetics

It is known that the size, coating, and aggregation state of silver citrate nanoparticles can significantly influence their bioavailability .

Result of Action

The action of silver citrate results in molecular and cellular effects that lead to the death of microbial cells . The interaction of silver citrate with cellular components can cause oxidative stress, endoplasmic reticulum stress, and hypoxic stress, among other effects . These stresses can trigger cascades of signaling that eventually lead to organelle autophagy and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver citrate. For instance, the presence of electrolytes in the environment can affect the stability and aggregation of silver citrate nanoparticles . Furthermore, the biological and physical properties of the environment, such as pH and temperature, can also influence the action and toxicity of silver citrate .

Analyse Biochimique

Biochemical Properties

Silver citrate has unique properties that allow it to interact with various enzymes, proteins, and other biomolecules. For instance, silver nanoparticles, which can be synthesized from silver citrate, have been found to interact with antioxidant enzymes . Furthermore, silver citrate has been shown to interact with biological organisms, causing toxicity of silver compounds .

Cellular Effects

Silver citrate has significant effects on various types of cells and cellular processes. For instance, silver nanoparticles synthesized from silver citrate have been found to alter cellular stress responses, triggering organelle autophagy and apoptosis . Moreover, silver citrate has been found to exhibit toxic properties that result in death, histopathological alterations in some organs, biochemical changes, and effects on physiological functions .

Molecular Mechanism

The molecular mechanism of action of silver citrate is complex and multifaceted. For instance, silver ions, which can be derived from silver citrate, have been found to primarily damage multiple enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to the stalling of the oxidative branch of the TCA cycle and an adaptive metabolic divergence to the reductive glyoxylate pathway .

Temporal Effects in Laboratory Settings

The effects of silver citrate change over time in laboratory settings. For instance, silver nanoparticles synthesized from silver citrate have been found to lose their physical and chemical integrity by two distinct processes: oxidation only (light-independent) and oxidation followed by photo-reduction (light-dependent), following initial dilution from a concentrated (and newly synthesized) AgNP stock solution .

Dosage Effects in Animal Models

The effects of silver citrate vary with different dosages in animal models. For instance, administration of the smallest (10 nm) nanoparticles resulted in enhanced silver tissue distribution and overt hepatobiliary toxicity compared to larger ones (40 and 100 nm), while coating had no relevant impact .

Metabolic Pathways

Silver citrate is involved in various metabolic pathways. For instance, it is known to play a crucial role in cancer metabolism by virtue of its production in the reverse Krebs cycle from glutamine .

Transport and Distribution

Silver citrate is transported and distributed within cells and tissues in various ways. For instance, citrate-coated silver nanoparticles have been found to be transported in saturated porous media .

Subcellular Localization

The subcellular localization of silver citrate and its effects on activity or function are complex. For instance, silver nanoparticles synthesized from silver citrate have been found to localize in various subcellular compartments in oyster larvae .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le citrate d'argent peut être synthétisé par réaction du nitrate d'argent avec le citrate de sodium en solution aqueuse. La réaction implique généralement la réduction des ions argent (Ag⁺) par les ions citrate (C₆H₅O₇³⁻), ce qui conduit à la formation de this compound et de nitrate de sodium comme sous-produit .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit selon des méthodes similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et le pH, pour garantir la formation de this compound de haute pureté. Des agents protecteurs comme la polyvinylpyrrolidone (PVP) sont souvent utilisés pour stabiliser les nanoparticules d'argent formées pendant la réaction .

Analyse Des Réactions Chimiques

Types de réactions : Le citrate d'argent subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l'oxyde d'argent et d'autres sous-produits.

Réduction : Il peut être réduit en argent métallique dans certaines conditions.

Substitution : Les ions argent dans le this compound peuvent être substitués par d'autres ions métalliques dans des réactions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs comme le borohydrure de sodium et l'acide ascorbique sont souvent utilisés.

Substitution : Les réactions avec d'autres sels métalliques peuvent conduire à la substitution des ions argent.

Principaux produits formés :

Oxydation : Oxyde d'argent (Ag₂O) et autres produits oxydés.

Réduction : Argent métallique (Ag).

Substitution : Divers complexes de citrate métallique.

Comparaison Avec Des Composés Similaires

Silver nitrate (AgNO₃): Used in similar antimicrobial applications but is more reactive and less stable than silver citrate.

Silver oxide (Ag₂O): Another antimicrobial agent with different solubility and reactivity properties.

Silver acetate (C₂H₃AgO₂): Used in various chemical reactions and has antimicrobial properties.

Uniqueness of Silver Citrate: Silver citrate is unique due to its stability and controlled release of silver ions, making it suitable for applications where prolonged antimicrobial activity is desired. Its ability to form stable complexes with other metal ions also adds to its versatility in various chemical and industrial processes .

Activité Biologique

Silver citrate is a compound formed by the combination of silver ions and citric acid, known for its significant antimicrobial properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Properties

Silver citrate is synthesized through the reaction of silver nitrate with citric acid. The resulting compound is characterized by its limited solubility in water, which is approximately 1 part in 3500 parts of water, corresponding to about 285 ppm of Ag(I) ions in solution . The complex formation enhances its stability and bioactivity, making it suitable for various biomedical applications.

2. Antimicrobial Activity

Silver citrate exhibits strong bacteriostatic and bactericidal activities against a range of pathogens. Studies have demonstrated that solutions containing silver citrate can effectively inhibit bacterial growth, particularly against Pseudomonas aeruginosa.

The antimicrobial effects are attributed to several mechanisms:

- Membrane Disruption : Silver ions increase the permeability of bacterial cell membranes.

- Metabolic Interference : Silver disrupts cellular metabolism, leading to the overproduction of reactive oxygen species (ROS), which can be toxic to bacteria .

- Synergistic Effects : The presence of citrate ions may enhance the overall antimicrobial activity through chelation and alteration of local pH .

3.1 Case Studies

A significant study involved testing the bactericidal activity of silver citrate against Pseudomonas aeruginosa. The results indicated a log reduction of 7.39 in bacterial counts, suggesting nearly complete eradication of the bacteria . In comparison, silver nitrate at equivalent concentrations showed a log reduction of only 0.16, highlighting the superior efficacy of silver citrate.

| Compound | Log Reduction | Remarks |

|---|---|---|

| Silver Citrate | 7.39 | Strong bactericidal activity |

| Silver Nitrate | 0.16 | Minimal bactericidal effect |

3.2 Toxicity Studies

Acute toxicity studies conducted on Sprague-Dawley rats indicated that silver citrate has a high safety profile. Doses up to 5000 mg/kg were administered without significant adverse effects observed . This suggests that silver citrate can be considered for therapeutic use with minimal toxicity concerns.

4. Applications in Medicine

Silver citrate's antimicrobial properties make it suitable for various applications:

- Wound Dressings : Its ability to prevent infections in wounds.

- Cosmetic Preservatives : Used as a preservative due to its antimicrobial activity.

- Dental Applications : Effective against dental biofilms and infections .

5.

Silver citrate demonstrates promising biological activity with strong antimicrobial effects and low toxicity, making it an attractive candidate for various biomedical applications. Further research is warranted to explore its full potential and mechanisms in clinical settings.

Propriétés

IUPAC Name |

trisilver;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Ag/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTYHQJYVDNJJA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Ag3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889420 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-45-4 | |

| Record name | Silver citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA421A1J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does silver citrate exert its antimicrobial effects?

A1: Silver citrate exhibits potent bacteriostatic and bactericidal properties. The exact mechanism is not fully understood, but research suggests that silver ions (Ag+) released from silver citrate interact with bacterial cell walls and membranes. This interaction disrupts cell wall integrity, increases membrane permeability, and ultimately leads to cell death [, ]. Additionally, silver ions can penetrate the bacterial cell and interfere with vital cellular processes, such as DNA replication and protein synthesis [, , ].

Q2: What makes silver citrate a promising antimicrobial agent?

A2: Diluted silver citrate solutions demonstrate strong antimicrobial activity against a broad spectrum of bacteria, including Gram-negative and Gram-positive strains [, , ]. This broad-spectrum activity makes it a promising candidate for various applications, including the development of novel antibacterial coatings for medical devices and antimicrobial agents for wound healing [, ].

Q3: Is there evidence of silver citrate's efficacy against biofilms?

A3: Yes, studies using in vitro experimental systems, such as modified Robbins devices, demonstrate that silver citrate coatings effectively inhibit bacterial adherence and exhibit killing effects against bacteria already adhered to surfaces, indicating potential against biofilms [].

Q4: What is the molecular formula and weight of silver citrate?

A4: The molecular formula of silver citrate is Ag3C6H5O7. It has a molecular weight of 512.64 g/mol.

Q5: How is silver citrate typically characterized structurally?

A5: Various spectroscopic and microscopic techniques are employed for the structural characterization of silver citrate, including:

- X-ray powder diffraction (XRD): This technique helps determine the crystal structure and phase purity of silver citrate [, ].

- Fourier transform infrared spectroscopy (FTIR): FTIR spectroscopy provides information about the functional groups present in the compound and their interactions [, , ].

- Scanning electron microscopy (SEM): SEM allows visualization of the morphology and size of silver citrate particles [, , ].

- Transmission electron microscopy (TEM): TEM offers higher-resolution imaging for detailed analysis of nanoparticle size, shape, and arrangement [].

Q6: How does the concentration of silver and citric acid affect solution stability?

A7: Solutions with high silver ion concentrations (>13 g/L) and citric acid concentrations below 4 mol/L tend to crystallize over time, forming [Ag3C6H5O7]x·nH2O []. This crystallization can affect the long-term stability and efficacy of silver citrate solutions.

Q7: What strategies can enhance the stability of silver citrate formulations?

A8: Research indicates that the addition of stabilizing agents, like povidone, can enhance the stability of silver citrate solutions and prevent crystallization []. Additionally, optimizing the pH of the formulation can also contribute to improved stability [, ].

Q8: Does silver citrate possess catalytic activity?

A9: While not extensively explored as a catalyst, silver citrate demonstrates potential in this area. For instance, studies show that silver nanoparticles synthesized using silver citrate as a precursor exhibit catalytic activity in the reduction of m-nitrophenylsulfonic sodium [].

Q9: How can silver citrate be used for synthesizing silver nanoparticles?

A10: Silver citrate acts as a precursor for the synthesis of silver nanoparticles through various methods, including chemical reduction within confined nanodomains like ion-exchange films and porous polystyrene beads []. This method allows for the controlled formation and growth of silver nanoparticles with desired properties.

Q10: What is known about the toxicity of silver citrate?

A11: Research indicates that silver citrate exhibits concentration-dependent cytotoxicity. While diluted solutions (0.25% and 0.5%) show acceptable biocompatibility with mouse fibroblasts, higher concentrations can be highly cytotoxic [].

Q11: Are there any studies on the potential bioantagonistic effects of silver citrate?

A12: Yes, studies have investigated the potential of silver citrate to mitigate the toxic effects of lead acetate. Research suggests that silver citrate might possess bioantagonistic properties against lead-induced cardiotoxicity in rat embryos [, , , ].

Q12: What are some promising avenues for future research on silver citrate?

A12: Further research is needed to:

Q13: What are the potential cross-disciplinary applications of silver citrate?

A13: Silver citrate's unique properties make it a promising candidate for cross-disciplinary applications, including:

- Biomedical Field: Development of antimicrobial coatings for medical devices, wound dressings, and novel drug delivery systems [, , ].

- Environmental Applications: Utilization in water purification and disinfection technologies due to its broad-spectrum antimicrobial activity [].

- Material Science: Incorporation into polymers and other materials to impart antimicrobial properties [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.